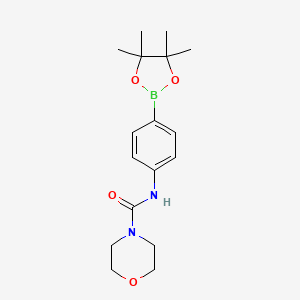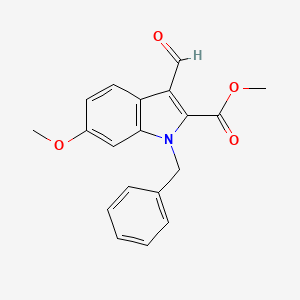
6-Aminometil-2-metilindazol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Aminomethyl-2-methylindazole involves the reaction of 2-methylindazole with formaldehyde and ammonia. Protodeboronation of alkyl boronic esters has been reported as a valuable transformation in the synthesis of similar compounds .Molecular Structure Analysis
The molecular formula of 6-Aminomethyl-2-methylindazole is C9H11N3 . The molecular weight is 161.20 g/mol .Aplicaciones Científicas De Investigación
Síntesis de Indazoles
6-Aminometil-2-metilindazol se puede utilizar en la síntesis de indazoles . Las estrategias incluyen reacciones catalizadas por metales de transición, reacciones de ciclización reductora y síntesis de 2H-indazoles a través de la formación consecutiva de enlaces C-N y N-N sin catalizador ni disolvente a partir de 2-azidobenzaldehídos y aminas .
Aplicaciones Medicinales
Los compuestos heterocíclicos que contienen indazol, como el this compound, tienen una amplia variedad de aplicaciones medicinales. Se pueden utilizar como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos .
Inhibidores de la Fosfoinositida 3-Kinasa δ
Los indazoles también se pueden emplear como inhibidores selectivos de la fosfoinositida 3-quinasa δ para el tratamiento de enfermedades respiratorias .
Motivo Estructural en Moléculas Medicamentosas
Los derivados del indazol son farmacológicamente importantes, ya que constituyen la estructura básica de varias moléculas de fármacos . Por ejemplo, Granisetrón, un antagonista del receptor 5HT3 que se utiliza como antiemético en la quimioterapia del cáncer, y Bencidamina, un agente antiinflamatorio, ambos contienen motivos estructurales de indazol .
Investigación y Desarrollo
this compound, también conocido como AMMI, es un compuesto orgánico que pertenece al grupo de los compuestos heterocíclicos. Tiene aplicaciones en experimentos científicos y actualmente se encuentra en investigación.
Bloques de Construcción para Fármacos
Existe un enorme potencial en la síntesis de nuevos sistemas heterocíclicos que se utilizarán como bloques de construcción para la próxima generación de productos farmacéuticos como antibacterianos, antidepresivos y antiinflamatorios .
Mecanismo De Acción
Target of Action
6-Aminomethyl-2-methylindazole, also known as AMMI, is an organic compound that belongs to the group of heterocyclic compounds They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Biochemical Pathways
. The downstream effects of these pathways would depend on the specific targets and mode of action of 6-Aminomethyl-2-methylindazole.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Aminomethyl-2-methylindazole in lab experiments include its low cost and its availability in a variety of forms. Furthermore, it is relatively easy to synthesize, and its effects can be observed in a variety of organisms. However, there are some limitations to its use in lab experiments, such as its potential toxicity and the fact that its effects are not yet fully understood.
Direcciones Futuras
The future directions of 6-Aminomethyl-2-methylindazole research are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research is needed to explore its potential applications in the treatment of various diseases, including cancer. Furthermore, research is needed to explore the potential of 6-Aminomethyl-2-methylindazole as an insecticide, and to determine its environmental safety. Finally, research is needed to explore its potential as a pharmaceutical agent and to determine its safety for human consumption.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
6-Aminomethyl-2-methylindazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway of tryptophan metabolism . By inhibiting IDO1, 6-Aminomethyl-2-methylindazole can modulate immune responses and has shown promise in cancer therapy .
Cellular Effects
6-Aminomethyl-2-methylindazole influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase . Additionally, it has been shown to downregulate the expression of certain oncogenes, thereby suppressing tumor growth .
Molecular Mechanism
The molecular mechanism of 6-Aminomethyl-2-methylindazole involves its binding interactions with biomolecules. It acts as an inhibitor of IDO1 by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of tryptophan to kynurenine . This inhibition leads to a decrease in the production of immunosuppressive metabolites, thereby enhancing the immune response against cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Aminomethyl-2-methylindazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that 6-Aminomethyl-2-methylindazole can have sustained effects on cellular function, including prolonged inhibition of IDO1 activity and continued suppression of tumor growth .
Dosage Effects in Animal Models
The effects of 6-Aminomethyl-2-methylindazole vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit IDO1 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and immunosuppression have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
6-Aminomethyl-2-methylindazole is involved in the kynurenine pathway of tryptophan metabolism. It interacts with enzymes such as IDO1 and tryptophan 2,3-dioxygenase (TDO), which catalyze the initial steps of the pathway . By inhibiting these enzymes, 6-Aminomethyl-2-methylindazole can alter the metabolic flux and reduce the levels of immunosuppressive metabolites .
Transport and Distribution
Within cells and tissues, 6-Aminomethyl-2-methylindazole is transported and distributed through various mechanisms. It can interact with membrane transporters and binding proteins that facilitate its uptake and localization . The compound has been observed to accumulate in specific tissues, such as the liver and spleen, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of 6-Aminomethyl-2-methylindazole is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with its target enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and enhance its inhibitory effects on IDO1 .
Propiedades
IUPAC Name |
(2-methylindazol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-6-8-3-2-7(5-10)4-9(8)11-12/h2-4,6H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWLQHZUHRSDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297095 | |
| Record name | 2-Methyl-2H-indazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159511-20-2 | |
| Record name | 2-Methyl-2H-indazole-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-indazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methyl-2H-indazol-6-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386951.png)


![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386955.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid](/img/structure/B1386963.png)

![1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1386966.png)


![5-[1-(4-Bromophenoxy)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386970.png)
